molecular formula C17H14BrNO4 B5263934 prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate

prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate

Cat. No.: B5263934
M. Wt: 376.2 g/mol
InChI Key: KBPDPAJQKVRLHX-RVDMUPIBSA-N
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Description

Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-2-9-23-17(21)15(11-12-6-5-10-22-12)19-16(20)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,20)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPDPAJQKVRLHX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the 2-bromobenzoyl chloride, which is then reacted with an amine to form the corresponding amide. This amide is subsequently subjected to a Knoevenagel condensation with furan-2-carbaldehyde and prop-2-enyl acetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bonds and carbonyl groups can be reduced under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated double bonds and carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-phenylprop-2-enoate
  • Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate

Uniqueness

Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

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